Tedizolid phosphate Tedizolid phosphate Tedizolid phosphate is a phosphate monoester resulting from the formal condensation of equimolar amounts of phosphoric acid with the hydroxy group of tedizolid. It is a prodrug of tedizolid, used for the treatment of acute bacterial skin infections caused by certain susceptible bacteria, including Staphylococcus aureus (including methicillin-resistant strains (MRSA) and methicillin-susceptible strains), various Streptococcus species, and Enterococcus faecalis. It has a role as an antimicrobial agent, a protein synthesis inhibitor and a prodrug. It is a carbamate ester, an organofluorine compound, an oxazolidinone, a member of pyridines, a member of tetrazoles and a phosphate monoester.
Drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus faecium, and penicillin-resistant Streptococcus penumoniae, represent a massive public health threat. Tedizolid is a member of the oxazolidinone class of antibiotics, which includes the previously approved [linezolid] and is generally effective against multidrug-resistant Gram-positive bacteria. Tedizolid is indicated for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and is generally more effective and more tolerable than [linezolid]. Tedizolid was approved by the FDA on June 20, 2014, for sale by Cubist Pharmaceuticals as tedizolid phosphate (SIVEXTRO®). This product is currently available as both an oral tablet and as a powder for intravenous injection.
Tedizolid Phosphate is the phosphate salt form of tedizolid, an antibacterial agent of the oxazolidinone class, that is used for the treatment of acute bacterial skin and skin structure infections caused by certain Gram-positive microorganisms. Upon intravenous administration, tedizolid targets and binds to the 50S subunit of the bacterial ribosome. This inhibits bacterial protein synthesis.
See also: Tedizolid (has active moiety).
Brand Name: Vulcanchem
CAS No.: 856867-55-5
VCID: VC20747616
InChI: InChI=1S/C17H16FN6O6P/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28/h2-7,12H,8-9H2,1H3,(H2,26,27,28)/t12-/m1/s1
SMILES: CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)O)F
Molecular Formula: C17H16FN6O6P
Molecular Weight: 450.3 g/mol

Tedizolid phosphate

CAS No.: 856867-55-5

APIs

VCID: VC20747616

Molecular Formula: C17H16FN6O6P

Molecular Weight: 450.3 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Tedizolid phosphate - 856867-55-5

Description Tedizolid phosphate is a phosphate monoester resulting from the formal condensation of equimolar amounts of phosphoric acid with the hydroxy group of tedizolid. It is a prodrug of tedizolid, used for the treatment of acute bacterial skin infections caused by certain susceptible bacteria, including Staphylococcus aureus (including methicillin-resistant strains (MRSA) and methicillin-susceptible strains), various Streptococcus species, and Enterococcus faecalis. It has a role as an antimicrobial agent, a protein synthesis inhibitor and a prodrug. It is a carbamate ester, an organofluorine compound, an oxazolidinone, a member of pyridines, a member of tetrazoles and a phosphate monoester.
Drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus faecium, and penicillin-resistant Streptococcus penumoniae, represent a massive public health threat. Tedizolid is a member of the oxazolidinone class of antibiotics, which includes the previously approved [linezolid] and is generally effective against multidrug-resistant Gram-positive bacteria. Tedizolid is indicated for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and is generally more effective and more tolerable than [linezolid]. Tedizolid was approved by the FDA on June 20, 2014, for sale by Cubist Pharmaceuticals as tedizolid phosphate (SIVEXTRO®). This product is currently available as both an oral tablet and as a powder for intravenous injection.
Tedizolid Phosphate is the phosphate salt form of tedizolid, an antibacterial agent of the oxazolidinone class, that is used for the treatment of acute bacterial skin and skin structure infections caused by certain Gram-positive microorganisms. Upon intravenous administration, tedizolid targets and binds to the 50S subunit of the bacterial ribosome. This inhibits bacterial protein synthesis.
See also: Tedizolid (has active moiety).
CAS No. 856867-55-5
Product Name Tedizolid phosphate
Molecular Formula C17H16FN6O6P
Molecular Weight 450.3 g/mol
IUPAC Name [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate
Standard InChI InChI=1S/C17H16FN6O6P/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28/h2-7,12H,8-9H2,1H3,(H2,26,27,28)/t12-/m1/s1
Standard InChIKey QCGUSIANLFXSGE-GFCCVEGCSA-N
Isomeric SMILES CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)O)F
SMILES CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)O)F
Canonical SMILES CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)O)F
Appearance Solid powder
Purity > 98%
Synonyms DA 7218
DA-7218
DA7218
Sivextro
tedizolid phosphate
torezolid phosphate
TR 701
TR-701
Reference 1: Bayer AS, Abdelhady W, Li L, Gonzales R, Xiong YQ. Comparative Efficacies of
Tedizolid Phosphate, Linezolid, and Vancomycin in a Murine Model of Subcutaneous
Catheter-Related Biofilm Infection Due to Methicillin-Susceptible and -Resistant
Staphylococcus aureus. Antimicrob Agents Chemother. 2016 Jul 22;60(8):5092-6.
doi: 10.1128/AAC.00880-16. Print 2016 Aug. PubMed PMID: 27297485; PubMed Central
PMCID: PMC4958216.


2: Rybak JM, Roberts K. Tedizolid Phosphate: a Next-Generation Oxazolidinone.
Infect Dis Ther. 2015 Feb 24. [Epub ahead of print] PubMed PMID: 25708156; PubMed
Central PMCID: PMC4363212.


3: O/'Riordan W, Green S, Mehra P, De Anda C, Fang E, Prokocimer P. Tedizolid
phosphate for the management of acute bacterial skin and skin structure
infections: efficacy summary. Clin Infect Dis. 2014 Jan;58 Suppl 1:S43-50. doi:
10.1093/cid/cit617. Review. PubMed PMID: 24343832.


4: Choi S, Im W, Bartizal K. Activity of tedizolid phosphate (TR-701) in murine
models of infection with penicillin-resistant and penicillin-sensitive
Streptococcus pneumoniae. Antimicrob Agents Chemother. 2012 Sep;56(9):4713-7.
doi: 10.1128/AAC.00346-12. Epub 2012 Jun 19. PubMed PMID: 22713339; PubMed
Central PMCID: PMC3421900.


5: Prokocimer P, Bien P, Deanda C, Pillar CM, Bartizal K. In vitro activity and
microbiological efficacy of tedizolid (TR-700) against Gram-positive clinical
isolates from a phase 2 study of oral tedizolid phosphate (TR-701) in patients
with complicated skin and skin structure infections. Antimicrob Agents Chemother.
2012 Sep;56(9):4608-13. doi: 10.1128/AAC.00458-12. Epub 2012 Jun 11. PubMed PMID:
22687509; PubMed Central PMCID: PMC3421864.
PubChem Compound 11476460
Last Modified Sep 12 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator